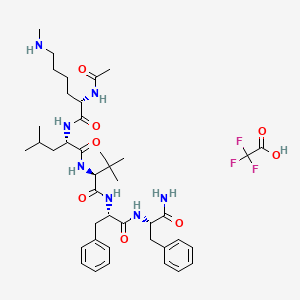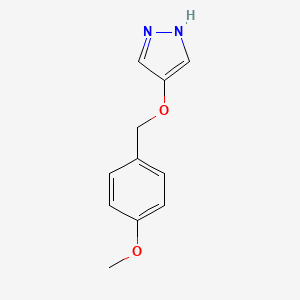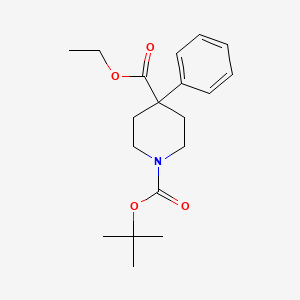
5-(2-Bromo-ethyl)-3-(3-bromophenyl)-isoxazole
Overview
Description
5-(2-Bromo-ethyl)-3-(3-bromophenyl)-isoxazole, otherwise known as 5-BE-3-BP-I, is an isoxazole derivative that has been widely studied due to its potential applications in the field of medicinal chemistry. This molecule is a heterocyclic compound, and has been used in various research studies as a model compound, due to its interesting pharmacological properties.
Scientific Research Applications
Synthetic Applications and Derivatives
Isoxazole derivatives, including structures similar to 5-(2-Bromo-ethyl)-3-(3-bromophenyl)-isoxazole, have been extensively used as building blocks in organic synthesis. The compounds synthesized using isoxazole frameworks are utilized for various applications, including the development of compounds with potential biological activities. For instance, isoxazole derivatives have been engaged in the synthesis of diverse heterocyclic compounds, indicating the versatility of the isoxazole ring in synthetic chemistry (Rajanarendar et al., 2006), (Allin et al., 2005).
Structural Analysis and Molecular Docking
Research has also focused on the structural analysis of isoxazole derivatives. The crystal structure, molecular docking, and Hirshfeld surface computational studies have provided detailed insights into the molecular geometry and potential interaction sites of isoxazole compounds. This is crucial for understanding the compound's interaction with biological targets and for drug design purposes (Sreenatha et al., 2017).
Biomedical Applications
The biomedical applications of isoxazole derivatives are particularly notable. Isoxazoles have been identified as promising compounds for the regulation of inflammatory diseases, showcased by docking studies that explore the interaction of these compounds with biological targets (Ryzhkova et al., 2020). Additionally, compounds with an isoxazole ring have been synthesized and evaluated for their antimicrobial and antiviral activities, highlighting the therapeutic potential of these compounds (Popat et al., 2004).
Stereochemistry and Scale-Up Synthesis
The stereochemical aspects and scale-up synthesis of isoxazole-containing compounds have also been a research focus. For instance, the stereospecific synthesis of potent and selective isoxazole-containing receptor agonists demonstrates the importance of stereochemistry in enhancing the activity and selectivity of pharmaceutical compounds (Hou et al., 2017).
properties
IUPAC Name |
5-(2-bromoethyl)-3-(3-bromophenyl)-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Br2NO/c12-5-4-10-7-11(14-15-10)8-2-1-3-9(13)6-8/h1-3,6-7H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAEHIHNLKFGKFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NOC(=C2)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Br2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



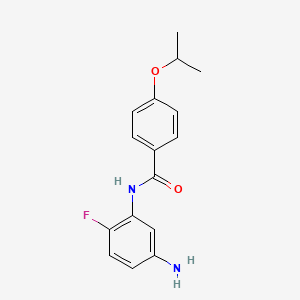
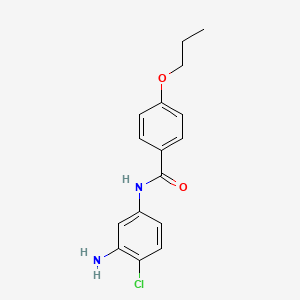
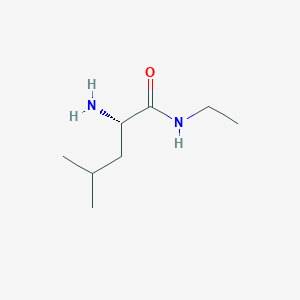





![2-Azabicyclo[2.2.2]octan-5-one hydrochloride](/img/structure/B1450162.png)
